N-(3,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-(3,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a synthetic triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. Key structural features include:
- A 3,5-dimethylphenylacetamide substituent at position 4.
- A 4-methylbenzyl group at position 3 of the triazole ring.
- A ketone group at position 7 of the pyrimidine ring.
This compound shares structural homology with kinase inhibitors and antimicrobial agents, though its specific bioactivity remains under investigation. Its synthesis likely involves multi-step functionalization of the triazolopyrimidine scaffold, as seen in analogous compounds .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-14-4-6-17(7-5-14)11-28-21-20(25-26-28)22(30)27(13-23-21)12-19(29)24-18-9-15(2)8-16(3)10-18/h4-10,13H,11-12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMWPVLKKZGLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC(=C4)C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of Substituents: The substituents are introduced through various reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have identified N-(3,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide as a promising anticancer agent. In a drug screening study conducted on multicellular spheroids, this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity. Research indicates that it can inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent. The precise mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been observed to mitigate oxidative stress-induced neuronal damage in vitro. This activity is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.
Case Study 1: Anticancer Screening
In a notable study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was highlighted for its potent cytotoxic effects against breast and lung cancer cell lines. The study provided insights into its mechanism of action involving apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study employed standard agar diffusion methods to assess efficacy and established minimum inhibitory concentrations (MICs) that support its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, )
- Core Structure: Pyridothienopyrimidine fused with a thiophene ring.
- Substituents: Acetamide at position 3, phenylamino group at position 2, and a methyl group at position 5.
- Key Differences :
(b) 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one ()
- Core Structure : Benzoxazine-pyrimidine hybrid.
- Substituents: Amino-phenylpyrimidine at position 6 and methyl group at position 3.
- Key Differences :
Physicochemical and Spectroscopic Comparison
Bioactivity Trends
While direct bioactivity data for the target compound is unavailable, structural analogues provide insights:
- Compound 24: Exhibits moderate kinase inhibition due to the pyridothienopyrimidine core, which mimics ATP-binding pockets .
- Benzoxazine Derivatives : Show antimicrobial activity linked to the oxazine ring’s electron-rich structure .
- Triazolopyrimidines : Generally display antiviral or anticancer properties, as triazole rings enhance binding to nucleic acids or enzyme active sites.
Biological Activity
N-(3,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazolopyrimidine moiety, which is often associated with various biological activities. Its molecular formula is , with a molecular weight of 402.45 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C22 H22 N6 O2 |
| Molecular Weight | 402.45 g/mol |
| LogP | 2.6919 |
| Polar Surface Area | 75.474 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazolopyrimidine can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
A recent study highlighted the screening of a library of compounds on multicellular spheroids derived from MCF7 breast cancer cells. The results demonstrated that compounds structurally related to this compound exhibited cytotoxic effects with IC50 values in the micromolar range .
Antimicrobial Activity
Compounds featuring the triazole ring are also known for their antimicrobial properties. A study focusing on the synthesis and evaluation of related compounds found that modifications in the chemical structure significantly influenced their antibacterial activity against various strains of bacteria . This suggests that this compound may possess similar properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific biological receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in regulating glucose metabolism and fat cell differentiation .
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation or bacterial growth through competitive binding or allosteric modulation.
Case Studies and Research Findings
- Study on Anticancer Activity : A comprehensive screening identified several derivatives with promising anticancer activity against MCF7 spheroids. The study reported a dose-dependent response with significant cytotoxicity observed at higher concentrations .
- Antimicrobial Evaluation : A series of synthesized compounds were tested for their antibacterial efficacy against common pathogens. The findings suggested that structural modifications could enhance potency and selectivity towards bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
